molecular formula C12H16BrNO B8337295 2-Bromo-N-tert-butyl-N-phenyl-acetamide

2-Bromo-N-tert-butyl-N-phenyl-acetamide

Cat. No.: B8337295
M. Wt: 270.17 g/mol
InChI Key: XUQQMVOFSOETSP-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butyl-N-phenyl-acetamide is a specialized acetamide derivative intended for research and laboratory synthesis applications. It serves as a versatile chemical building block, particularly in the construction of more complex heterocyclic compounds. The presence of both the bromoacetamide group and the bulky tert-butyl substituent on the nitrogen makes this reagent a valuable intermediate in medicinal chemistry and pesticide research. Compounds with bromoacetamide functional groups are frequently employed in the synthesis of molecules that contain thiazole rings, which are heterocyclic structures known for their diverse biological activities . Research into analogous N-phenylacetamide derivatives has demonstrated that such structures can be developed into agents with promising antibacterial and nematicidal properties . Furthermore, acetamide-based scaffolds are of significant interest in pharmaceutical research for designing enzyme inhibitors, such as heme oxygenase-1 (HO-1) inhibitors, which are being investigated in oncology . This reagent is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-tert-butyl-N-phenylacetamide

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)14(11(15)9-13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

XUQQMVOFSOETSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Bromoacetamides

Compound Name Substituents Key Functional Groups Reference
2-Bromo-N-tert-butyl-N-phenyl-acetamide tert-butyl, phenyl Bromoacetamide -
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide Nitro, benzoyl Bromoacetamide, benzophenone
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Methoxy, nitro Bromoacetamide, nitroaromatic
N-(5-Bromo-2-methylphenyl)acetamide Methyl, bromo Acetamide, bromoaromatic

Physicochemical Properties

Melting points, solubility, and chromatographic behavior vary significantly with substituents:

  • Melting Points: Derivatives with aromatic substituents (e.g., 2-Bromo-N-(4-bromophenyl)acetamide, ) exhibit higher melting points (~150–200°C) due to π-π stacking, whereas alkyl-substituted analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ( ) melt at 75°C. The tert-butyl group in the target compound may lower melting points compared to aromatic analogs.
  • Chromatographic Behavior : Rf values in TLC (e.g., 0.32 for compound 30 in ) correlate with polarity; bulkier substituents like tert-butyl may reduce mobility.
  • Computational Properties : For 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide, XLogP3 = 1.7 ( ) suggests moderate lipophilicity, whereas the tert-butyl group may increase logP, enhancing membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-Bromo-N-tert-butyl-N-phenyl-acetamide?

  • Methodological Answer : The synthesis of brominated acetamide derivatives typically involves halogenation (e.g., bromination) followed by amide coupling. For example, derivatives like 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (82% yield) were synthesized using column chromatography with ethyl acetate/petroleum ether mixtures for purification . Adjusting solvent polarity (e.g., 50% ethyl acetate) can improve yield and purity. Melting points (e.g., 164–166°C) and NMR/MS data should be used to confirm structural integrity.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H NMR : Analyze peaks for tert-butyl (δ ~1.3 ppm, singlet), bromoacetamide (δ ~3.8–4.0 ppm, CH2Br), and aromatic protons (δ ~7.0–7.5 ppm) .
  • X-ray crystallography : Resolve bond angles and spatial arrangement. For example, related bromoacetamides exhibit planar amide groups and intermolecular hydrogen bonding (N–H···O), critical for stability .

Q. What are the key stability considerations for storing brominated acetamides?

  • Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the bromoacetamide moiety. Monitor degradation via HPLC or TLC, as bromine substituents may undergo nucleophilic substitution in humid environments .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Use kinetic studies and isotopic labeling (e.g., D2O for proton exchange). For bromoacetamides, SN2 mechanisms are common due to the electrophilic α-carbon. Computational methods (DFT) can model transition states and activation energies .

Q. What strategies resolve contradictions in biological activity data for bromoacetamide derivatives?

  • Methodological Answer : Address discrepancies (e.g., variable enzyme inhibition) by:

  • Dose-response assays : Ensure consistent IC50 measurements across replicates.
  • Structural analogs : Compare activities of derivatives like 2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide to isolate halogen-specific effects .
  • Meta-analysis : Cross-reference data from crystallography (e.g., binding pocket interactions) and bioassays .

Q. How to design bioactivity studies for bromoacetamides targeting antimicrobial or anticoagulant pathways?

  • Methodological Answer :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative strains. Derivatives like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide show structural mimicry of benzylpenicillin, enabling β-lactamase resistance studies .
  • Coagulation factor inhibition : Test thrombin generation assays for compounds like N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, which target Factor Xa .

Data Analysis & Validation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-validation : Compare X-ray-derived bond lengths (e.g., C–Br: ~1.9 Å) with DFT-calculated values. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Dynamic NMR : Resolve rotational barriers in tert-butyl groups, which may cause splitting in NMR but not in static crystal structures .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in bromoacetamides?

  • Methodological Answer :

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Cluster analysis : Group derivatives by halogen type (Br vs. I) or aryl substitution patterns to identify pharmacophores .

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